molecular formula C8H9Cl2NO2 B2867485 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride CAS No. 2416228-89-0

6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride

Cat. No.: B2867485
CAS No.: 2416228-89-0
M. Wt: 222.07
InChI Key: HATOORFLMFVIES-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride is a heterocyclic compound featuring a fused dioxane-pyridine ring system. The core structure consists of a pyridine ring fused with a 1,4-dioxane ring, substituted at the 6-position with a chloromethyl group and stabilized as a hydrochloride salt. This compound is of interest in medicinal and synthetic chemistry due to its reactive chloromethyl moiety, which enables further functionalization, and its fused heterocyclic system, which may confer biological activity or serve as a scaffold for drug development .

Key structural features:

  • Core: [1,4]Dioxino[2,3-b]pyridine (dihydro-pyridine fused with 1,4-dioxane).
  • Substituent: Chloromethyl (-CH2Cl) at position 4.
  • Salt form: Hydrochloride (enhances solubility and stability).

Properties

IUPAC Name

6-(chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;/h1-2H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIFHASNVVLQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride typically involves multiple steps, starting with the formation of the dihydro-dioxinopyridine core. One common approach is the reaction of a suitable pyridine derivative with a chloromethylating agent under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a chloromethylating agent like chloromethyl methyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different functional group.

  • Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It may have potential as a precursor for pharmaceuticals or as a reagent in drug discovery.

  • Industry: Its reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to modulate biological activity. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

The compound is compared to structural analogs and related heterocycles, focusing on substituents, reactivity, and applications.

Structural Analogs with the Same Core
Compound Name Substituent(s) Molecular Formula CAS Number Key Differences/Applications References
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde -CHO at position 6, -Cl at position 7 C₈H₆ClNO₃ 1346447-08-2 Carbaldehyde group enables nucleophilic addition; used in synthesizing imines or hydrazones .
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate -COOCH₃ at position 7 C₁₀H₁₁NO₄ 1261365-90-5 Ester group facilitates hydrolysis or transesterification; potential prodrug candidate .
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Boronic ester at position 8 C₁₅H₁₉BNO₄ N/A Boron-containing group enables Suzuki-Miyaura cross-coupling reactions; used in pharmaceutical intermediates .
6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine -I at position 6 C₇H₆INO₂ 1228666-55-4 Iodo substituent allows for halogen exchange or coupling reactions; useful in radioimaging probes .

Key Observations :

  • Substituent Position : The biological or synthetic utility of these analogs depends on the position of substituents (e.g., carbaldehyde at position 6 vs. iodinated at position 6).
Heterocyclic Derivatives with Different Ring Systems
Compound Name Core Structure Molecular Formula CAS Number Key Differences/Applications References
6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Hydrochloride Tetrahydrothienopyridine C₁₄H₁₄ClNS·ClH N/A Thiophene ring instead of dioxane; chlorobenzyl group enhances lipophilicity; listed as an impurity in antiplatelet drugs (e.g., Ticlopidine) .
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile Dihydropyridone C₇H₆ClN₂O N/A Lacks fused dioxane ring; nitrile and chloro groups enable diverse amination reactions (e.g., synthesis of 4-alkylamino derivatives) .

Key Observations :

  • Ring System Impact: Fused dioxane (in the target compound) improves oxygen-rich solubility, whereas thienopyridine () or pyridone () systems alter electronic properties and bioavailability.
  • Biological Relevance : The hydrochloride salt form in the target compound enhances aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a chloromethyl group attached to a dihydro-dioxinopyridine framework. Its synthesis typically involves the reaction of a pyridine derivative with chloromethylating agents under controlled conditions, often utilizing strong bases like sodium hydride. The process may also include purification steps such as recrystallization or chromatography to yield the hydrochloride form.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The exact mechanisms are still under investigation but may involve:

  • Nucleophilic Substitution Reactions : The chloromethyl group can participate in nucleophilic substitutions, potentially leading to the formation of biologically active derivatives.
  • Modulation of Cellular Processes : The compound may act as a probe in studies aimed at understanding cellular pathways and interactions.
  • Reactivity with Biological Macromolecules : It may interact with proteins or enzymes, influencing their activity and function .

Biological Activity

Research on the biological activity of similar compounds suggests potential applications in anti-inflammatory and antimicrobial therapies. For instance, studies on pyridine-based derivatives have shown significant anti-inflammatory properties through their interaction with cyclooxygenase-2 (COX-2) enzymes. Such interactions can lead to reduced inflammation and pain relief .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:

Compound NameStructure TypeNotable Activity
6-(Chloromethyl)uracilPyrimidine derivativeAntiviral properties
2,2'-Bipyridine, 6-(chloromethyl)-Bipyridine derivativeCoordination chemistry
5-(Chloromethyl)-3-pyridinolPyridine derivativeAntimicrobial activity

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